![molecular formula C12H8O4 B1303643 2-(5-Formylfuran-2-yl)benzoic acid CAS No. 88460-72-4](/img/structure/B1303643.png)
2-(5-Formylfuran-2-yl)benzoic acid
Overview
Description
“2-(5-Formylfuran-2-yl)benzoic acid” is a chemical compound with the CAS Number: 88460-72-4 . It has a molecular weight of 216.19 and its IUPAC name is 2-(5-formyl-2-furyl)benzoic acid . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H8O4 . The InChI Code is 1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H, (H,14,15) .Physical And Chemical Properties Analysis
“this compound” appears as a pale yellow to light yellow solid . It has a melting point of >114°C (dec.) . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Microwave Assisted Synthesis and Antimicrobial Activity
2-(5-Formylfuran-2-yl)benzoic acid is utilized in the synthesis of thiazolidinones, which exhibit antibacterial and antifungal activities. The synthesis process involves microwave irradiation, enhancing reaction rates significantly compared to conventional methods. This application demonstrates the compound's role in developing potential antimicrobial agents (Sodha et al., 2003).
Synthesis of Pyrrolo Benzodiazepines
Another application is in the synthesis of pyrrolo benzodiazepines, which are important in medicinal chemistry. This compound derivatives are used as intermediates in creating these compounds, highlighting its utility in the synthesis of complex organic molecules (Schindler et al., 2008).
Reversible Luminescent Sensors for Ion Detection
This compound also finds application in the development of chemosensors for the detection of ions like cyanide and mercury. Its derivatives have been used to create sensors that exhibit fluorescence quenching upon interaction with these ions, showcasing its potential in environmental monitoring and safety applications (Emandi et al., 2018).
Photolabile Protecting Group in Organic Synthesis
It is used in the synthesis of photolabile protecting groups. The derivative of this compound, upon photolysis, releases benzoic acid and demonstrates potential for controlled release in chemical synthesis (Lin & Abe, 2021).
Role in Food and Pharmaceuticals
Derivatives of benzoic acid, including this compound, are commonly found in foods and used as additives. They serve as antibacterial and antifungal preservatives and flavoring agents, indicating their significance in food science and technology (del Olmo et al., 2017).
Antimicrobial Activities of Derivatives
The compound's derivatives are synthesized and characterized for their antimicrobial activities, further emphasizing its role in developing new antimicrobial agents (Mishra et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in the field of medicinal chemistry , suggesting that it may interact with various biological targets.
Mode of Action
It is known that this compound can be involved in various chemical reactions, such as suzuki coupling , which is a type of palladium-catalyzed cross coupling reaction. This suggests that the compound may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Given its involvement in suzuki coupling , it may play a role in the synthesis of biologically active molecules, potentially affecting various biochemical pathways.
Result of Action
Given its use in the synthesis of biologically active molecules , it may have various effects at the molecular and cellular levels, depending on the specific molecules that are synthesized.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
properties
IUPAC Name |
2-(5-formylfuran-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKDFDKKAQANIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378147 | |
Record name | 2-(5-formylfuran-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88460-72-4 | |
Record name | 2-(5-formylfuran-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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